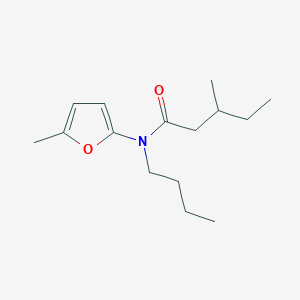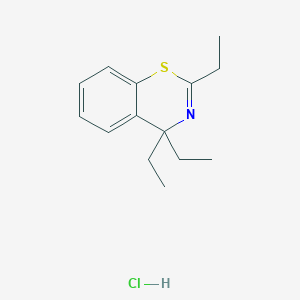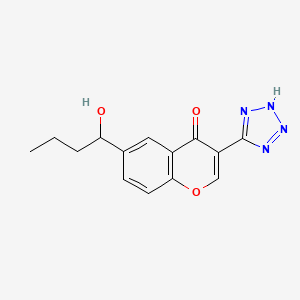
6-(1-Hydroxybutyl)-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Hydroxybutyl)-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a benzopyran core, a hydroxybutyl side chain, and a tetrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxybutyl)-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Hydroxybutyl Side Chain: The hydroxybutyl side chain can be introduced via an alkylation reaction using a suitable butyl halide and a base such as potassium carbonate.
Attachment of the Tetrazolyl Group: The tetrazolyl group can be introduced through a cycloaddition reaction between an azide and a nitrile derivative under thermal or catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-(1-Hydroxybutyl)-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The tetrazolyl group can be reduced to form amines or other nitrogen-containing derivatives.
Substitution: The benzopyran core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl side chain may yield butyric acid, while reduction of the tetrazolyl group may produce primary amines.
Scientific Research Applications
6-(1-Hydroxybutyl)-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-(1-Hydroxybutyl)-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and cellular processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation. Additionally, the tetrazolyl group may interact with metal ions, influencing metalloprotein function.
Comparison with Similar Compounds
Similar Compounds
6-(1-Hydroxybutyl)-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one: shares structural similarities with other benzopyran derivatives and tetrazole-containing compounds.
Flavonoids: These compounds also contain a benzopyran core and exhibit diverse biological activities.
Tetrazole Derivatives: Compounds containing the tetrazolyl group are known for their pharmacological properties, including antihypertensive and antimicrobial effects.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxybutyl side chain and the tetrazolyl group allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and development.
Properties
CAS No. |
61776-49-6 |
|---|---|
Molecular Formula |
C14H14N4O3 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
6-(1-hydroxybutyl)-3-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C14H14N4O3/c1-2-3-11(19)8-4-5-12-9(6-8)13(20)10(7-21-12)14-15-17-18-16-14/h4-7,11,19H,2-3H2,1H3,(H,15,16,17,18) |
InChI Key |
HHTPTUSAGLVZJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OC=C(C2=O)C3=NNN=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


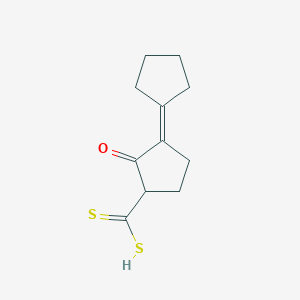
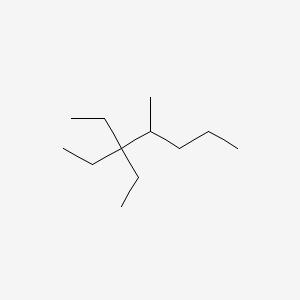
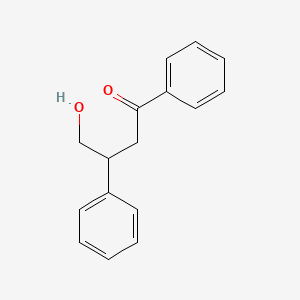
![Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)-](/img/structure/B14562737.png)
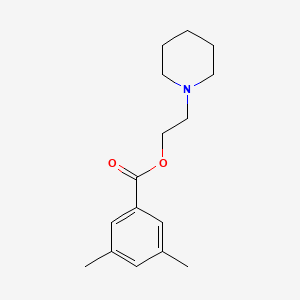
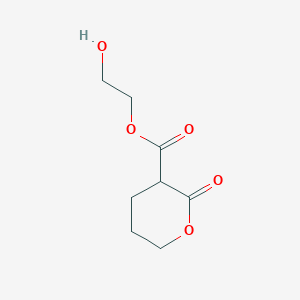
![Benzenecarbothioamide, N-[[(4-nitrobenzoyl)oxy]methyl]-](/img/structure/B14562749.png)
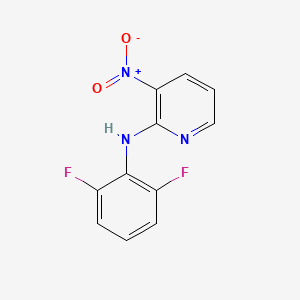
![(NE)-N-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14562757.png)
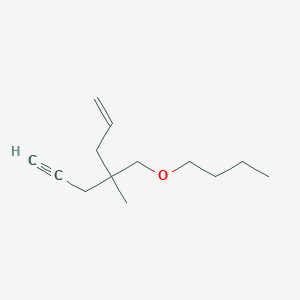
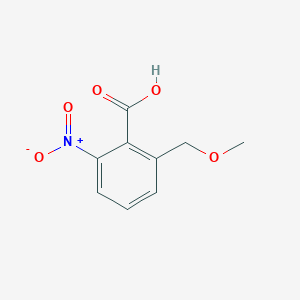
![2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14562779.png)
